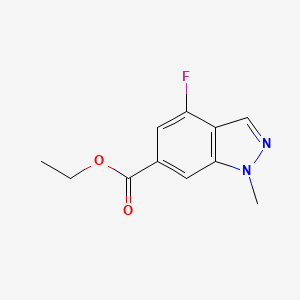
Ethyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a fluorine atom at the 4th position, a methyl group at the 1st position, and an ethyl ester group at the 6th position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis or the Japp-Klingemann reaction.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group at the 6th position can be esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions for higher yields and purity. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-fluoro-1-methyl-1H-indazole-6-carboxylic acid.
Reduction: Formation of 4-fluoro-1-methyl-1H-indazole-6-methanol.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Ethyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 1-methyl-1H-indazole-6-carboxylate: Lacks the fluorine atom, which may result in different biological activities.
4-Fluoro-1-methyl-1H-indazole-6-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity.
Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate: The methyl ester variant, which may exhibit different pharmacokinetic properties.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C11H11FN2O2 |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
ethyl 4-fluoro-1-methylindazole-6-carboxylate |
InChI |
InChI=1S/C11H11FN2O2/c1-3-16-11(15)7-4-9(12)8-6-13-14(2)10(8)5-7/h4-6H,3H2,1-2H3 |
InChI Key |
HRUYYIJGOZSQRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NN2C)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















